
2-cyano-N-(1-phenylethyl)-3-(pyridin-3-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-(1-phenylethyl)-3-(pyridin-3-yl)prop-2-enamide is a chemical compound that is commonly used in scientific research. This compound is also known as CPEP and is used in various fields such as medicinal chemistry, pharmacology, and biochemistry. The compound has been synthesized using different methods and has been studied extensively for its biochemical and physiological effects. In
Applications De Recherche Scientifique
Chemical Inhibitors in Drug Metabolism Studies
Chemical inhibitors play a crucial role in understanding the metabolism of small-molecule drugs in the human liver, particularly through their interactions with Cytochrome P450 (CYP) enzymes. Compounds like "2-cyano-N-(1-phenylethyl)-3-(pyridin-3-yl)prop-2-enamide" could potentially serve as selective inhibitors in phenotyping studies to decipher the involvement of specific CYP isoforms in drug metabolism, thereby predicting drug-drug interactions. For instance, selective inhibitors are crucial for accurate in vitro assessments of various CYP isoforms' contributions to total drug metabolism, which is essential for anticipating potential drug interactions when multiple drugs are coadministered (Khojasteh et al., 2011).
Synthesis of Heterocycles
Compounds with the enamine configuration, analogous to "2-cyano-N-(1-phenylethyl)-3-(pyridin-3-yl)prop-2-enamide," have been identified as versatile building blocks in the synthesis of heterocycles such as pyridines, pyrimidines, and pyrroles. These compounds act as important intermediates for synthesizing natural products and heterocycles, which are central to synthetic chemistry. Their reactivity allows for the enantioselective preparation of highly functionalized compounds, highlighting their value in developing novel synthetic methodologies (Negri et al., 2004).
Pharmacophore Design in Medicinal Chemistry
In medicinal chemistry, the design and synthesis of selective inhibitors for enzymes like p38 MAP kinase, which is implicated in proinflammatory cytokine release, are critical. Compounds similar to "2-cyano-N-(1-phenylethyl)-3-(pyridin-3-yl)prop-2-enamide" could potentially serve as templates for designing new inhibitors with improved selectivity and potency. These inhibitors target specific binding pockets on enzymes, replacing natural substrates and preventing undesired enzymatic activity. This approach aids in the development of drugs with targeted therapeutic effects, minimizing side effects (Scior et al., 2011).
Antimicrobial Compounds from Natural Sources
Exploring compounds from cyanobacteria for antimicrobial activities against multidrug-resistant pathogens is a promising research area. Cyanobacterial compounds, including alkaloids, aromatic compounds, and cyclic peptides, exhibit diverse biological properties, such as antibacterial, antifungal, and antimycobacterial activities. Given the structural complexity and potential bioactivity of "2-cyano-N-(1-phenylethyl)-3-(pyridin-3-yl)prop-2-enamide," similar investigations could uncover new antimicrobial agents, addressing the growing issue of drug resistance (Swain et al., 2017).
Propriétés
IUPAC Name |
2-cyano-N-(1-phenylethyl)-3-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-13(15-7-3-2-4-8-15)20-17(21)16(11-18)10-14-6-5-9-19-12-14/h2-10,12-13H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQVRIOQAWWANN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CN=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(1-phenylethyl)-3-pyridin-3-ylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

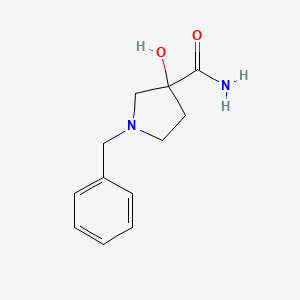
![4-(4-(2-fluorophenyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2797492.png)
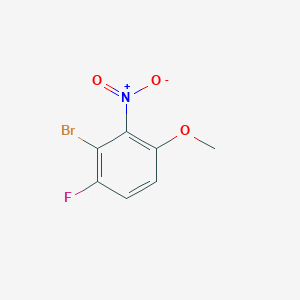
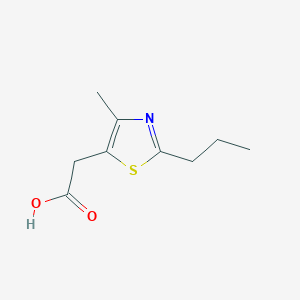
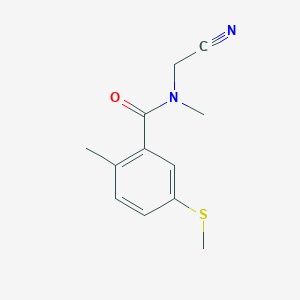

![(Z)-ethyl 2-(2-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2797499.png)
![1-[3-(Furan-2-ylmethyl)-4-methyl-2-phenylimino-1,3-thiazol-5-yl]ethanone](/img/structure/B2797500.png)
![N-(3-chlorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2797501.png)
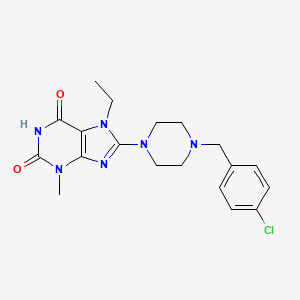
![(E)-2-cyano-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2797505.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2797508.png)
![9-cyclopropyl-3-(4-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2797511.png)